molecular formula C12H23N3O2 B8165054 2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran

2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran

Cat. No.: B8165054
M. Wt: 241.33 g/mol
InChI Key: SBDMCVDSNZSWFU-UHFFFAOYSA-N
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Description

2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran is a synthetic organic compound that features a tetrahydropyran ring substituted with a 7-azidoheptyl group

Preparation Methods

The synthesis of 2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol precursor.

    Introduction of the 7-Azidoheptyl Group: The 7-azidoheptyl group can be introduced via a nucleophilic substitution reaction, where a heptyl halide is reacted with sodium azide to form the azidoheptyl intermediate. This intermediate is then coupled with the tetrahydropyran ring through an etherification reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas and catalysts for reduction, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and other substituted derivatives.

Scientific Research Applications

2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages, allowing for the labeling and tracking of biomolecules. In drug development, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which could include enzyme inhibition, receptor binding, or other interactions at the molecular level.

Comparison with Similar Compounds

2-((7-Azidoheptyl)oxy)tetrahydro-2H-pyran can be compared with other azido-containing compounds and tetrahydropyran derivatives:

    Similar Compounds:

    Uniqueness: The combination of the tetrahydropyran ring and the 7-azidoheptyl group gives this compound unique structural and chemical properties, making it particularly useful in applications requiring both stability and reactivity.

Properties

IUPAC Name

2-(7-azidoheptoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-15-14-9-5-2-1-3-6-10-16-12-8-4-7-11-17-12/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDMCVDSNZSWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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